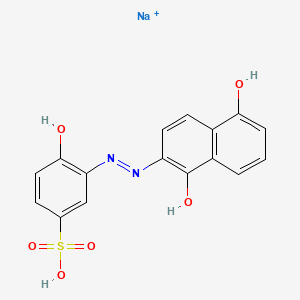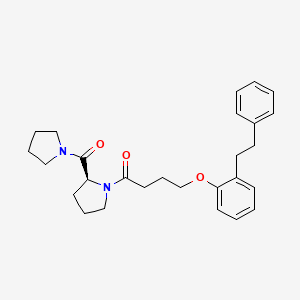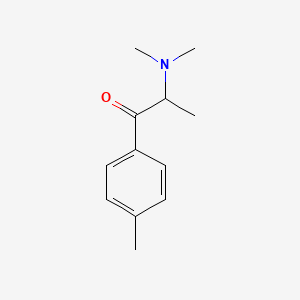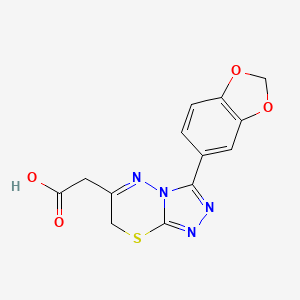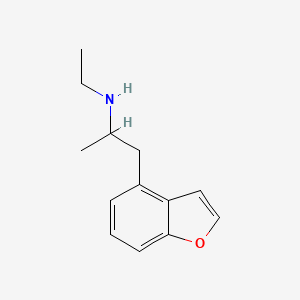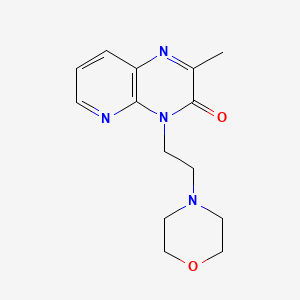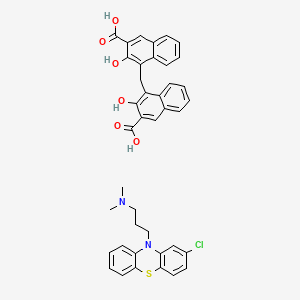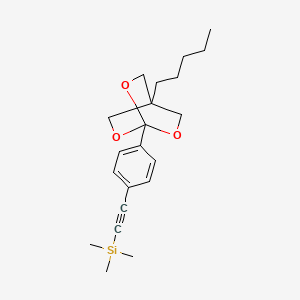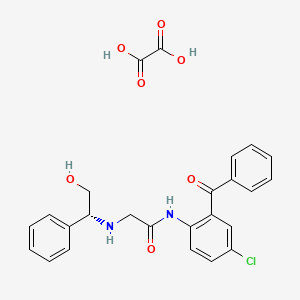
D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various biochemical interactions due to its functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” likely involves multiple steps, including:
Formation of the benzoyl group: This could involve the reaction of a benzoyl chloride with an appropriate amine.
Introduction of the chlorophenyl group: This might be achieved through a substitution reaction.
Formation of the hydroxy-phenylethylamino group: This could involve a reduction reaction followed by amination.
Final assembly and oxalate formation: The final compound might be formed through a series of condensation reactions, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could occur at the benzoyl or chlorophenyl groups.
Substitution: The compound might undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology
It might be used in biochemical studies to investigate interactions with enzymes or receptors.
Medicine
The compound could have potential therapeutic applications, such as acting as a drug or drug precursor.
Industry
It might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Benzoylphenyl)-2-(2-hydroxyethylamino)acetamide
- N-(4-Chlorophenyl)-2-(2-hydroxyethylamino)acetamide
Uniqueness
The unique combination of functional groups in “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” might confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, compared to similar compounds.
Propiedades
Número CAS |
126517-42-8 |
|---|---|
Fórmula molecular |
C25H23ClN2O7 |
Peso molecular |
498.9 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetamide;oxalic acid |
InChI |
InChI=1S/C23H21ClN2O3.C2H2O4/c24-18-11-12-20(19(13-18)23(29)17-9-5-2-6-10-17)26-22(28)14-25-21(15-27)16-7-3-1-4-8-16;3-1(4)2(5)6/h1-13,21,25,27H,14-15H2,(H,26,28);(H,3,4)(H,5,6)/t21-;/m0./s1 |
Clave InChI |
ZFTHKDZCMVWWMM-BOXHHOBZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


